molecular formula C20H24ClNO6S B4986630 4-Chloro-6-{[3-(ethoxycarbonyl)-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL]carbamoyl}cyclohex-3-ene-1-carboxylic acid

4-Chloro-6-{[3-(ethoxycarbonyl)-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4986630
M. Wt: 441.9 g/mol
InChI Key: HIQUIXTUNZZPLW-UHFFFAOYSA-N
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Description

4-Chloro-6-{[3-(ethoxycarbonyl)-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that combines elements of thieno[2,3-C]pyran and cyclohexene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-{[3-(ethoxycarbonyl)-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thieno[2,3-C]pyran ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing compound under acidic conditions.

    Introduction of the ethoxycarbonyl group: This step involves the esterification of the thieno[2,3-C]pyran intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the carbamoyl group: This can be done by reacting the intermediate with an isocyanate derivative.

    Formation of the cyclohexene ring: This involves a Diels-Alder reaction between a suitable diene and the thieno[2,3-C]pyran intermediate.

    Chlorination: The final step involves the selective chlorination of the cyclohexene ring using a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-{[3-(ethoxycarbonyl)-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium alkoxide in anhydrous ethanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Chloro-6-{[3-(ethoxycarbonyl)-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-Chloro-6-{[3-(ethoxycarbonyl)-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-{[3-(methoxycarbonyl)-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL]carbamoyl}cyclohex-3-ene-1-carboxylic acid
  • 4-Chloro-6-{[3-(butoxycarbonyl)-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Uniqueness

The uniqueness of 4-Chloro-6-{[3-(ethoxycarbonyl)-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL]carbamoyl}cyclohex-3-ene-1-carboxylic acid lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

IUPAC Name

4-chloro-6-[(3-ethoxycarbonyl-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO6S/c1-4-27-19(26)15-13-8-20(2,3)28-9-14(13)29-17(15)22-16(23)12-7-10(21)5-6-11(12)18(24)25/h5,11-12H,4,6-9H2,1-3H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQUIXTUNZZPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C3CC(=CCC3C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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